An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-Iodo-2-(prop-2-en-1-yl)benzene
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-Iodo-2-(prop-2-en-1-yl)benzene
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-iodo-2-(prop-2-en-1-yl)benzene (also known as 1-iodo-2-allylbenzene). Due to the limited availability of experimentally verified public data for this specific compound, this guide leverages established principles of NMR spectroscopy and data from structurally analogous compounds to offer a detailed, predicted spectral analysis. This document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the NMR characteristics of this and similar substituted aromatic compounds. Included are detailed tables of predicted chemical shifts, a thorough interpretation of the expected spectra, a step-by-step experimental protocol for data acquisition, and workflow diagrams to illustrate the analytical process.
Introduction to the NMR Spectroscopy of 1-Iodo-2-(prop-2-en-1-yl)benzene
1-Iodo-2-(prop-2-en-1-yl)benzene is an organic compound featuring a benzene ring substituted with an iodine atom and an allyl group at adjacent positions. This structure makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions where the iodo-group can be readily substituted.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules.[1] The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon framework.[1] The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic effects of the substituents on the aromatic ring.[2] The electronegative iodine atom and the unsaturated allyl group exert significant influence on the magnetic shielding of the nearby nuclei, resulting in a characteristic and predictable spectral pattern.
This guide provides a robust prediction of the ¹H and ¹³C NMR spectra of 1-iodo-2-(prop-2-en-1-yl)benzene, offering a valuable reference for its identification and characterization.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 1-iodo-2-(prop-2-en-1-yl)benzene in a standard deuterated solvent such as chloroform-d (CDCl₃) is expected to exhibit distinct signals for the aromatic and allyl protons. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 1-Iodo-2-(prop-2-en-1-yl)benzene
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) | Integration |
| H-3 | 7.80 - 7.90 | Doublet of doublets (dd) | J ≈ 7.8, 1.5 Hz | 1H |
| H-6 | 7.30 - 7.40 | Doublet of doublets (dd) | J ≈ 7.8, 1.7 Hz | 1H |
| H-4 | 7.25 - 7.35 | Triplet of doublets (td) | J ≈ 7.8, 1.5 Hz | 1H |
| H-5 | 6.90 - 7.00 | Triplet of doublets (td) | J ≈ 7.8, 1.7 Hz | 1H |
| H-1' | 5.90 - 6.05 | Multiplet (m) | - | 1H |
| H-2'a | 5.05 - 5.15 | Doublet of triplets (dt) | J ≈ 17.1, 1.8 Hz | 1H |
| H-2'b | 5.00 - 5.10 | Doublet of triplets (dt) | J ≈ 10.1, 1.8 Hz | 1H |
| H-3' | 3.50 - 3.60 | Doublet (d) | J ≈ 6.5 Hz | 2H |
Interpretation of the Predicted ¹H NMR Spectrum
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Aromatic Protons (H-3, H-4, H-5, H-6): The four protons on the benzene ring will appear as a complex set of multiplets in the aromatic region (δ 6.9-7.9 ppm). The iodine atom is strongly deshielding, causing the adjacent proton (H-3) to resonate at the lowest field. The allyl group also influences the chemical shifts of the aromatic protons.
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Allylic Protons (H-1', H-2', H-3'):
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H-1': The methine proton of the allyl group is expected to appear as a multiplet due to coupling with both the terminal vinyl protons and the benzylic protons.
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H-2'a and H-2'b: The two terminal vinyl protons are diastereotopic and will appear as distinct signals, each coupled to H-1'. They will exhibit characteristic large (trans) and medium (cis) coupling constants.
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H-3': The benzylic protons adjacent to the aromatic ring will appear as a doublet, coupled to the H-1' proton.
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Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of 1-iodo-2-(prop-2-en-1-yl)benzene is predicted to show nine distinct signals corresponding to the nine unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Iodo-2-(prop-2-en-1-yl)benzene
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 142.0 - 143.0 |
| C-2 | 100.0 - 101.0 |
| C-3 | 139.5 - 140.5 |
| C-4 | 128.0 - 129.0 |
| C-5 | 127.5 - 128.5 |
| C-6 | 129.0 - 130.0 |
| C-1' | 136.0 - 137.0 |
| C-2' | 116.0 - 117.0 |
| C-3' | 42.0 - 43.0 |
Interpretation of the Predicted ¹³C NMR Spectrum
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Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the iodine (C-2) is expected to be significantly shielded and appear at a relatively high field (upfield). The carbon attached to the allyl group (C-1) and the other aromatic carbons will resonate at their characteristic downfield positions.
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Allylic Carbons (C-1', C-2', C-3'): The three carbons of the allyl group will have distinct chemical shifts. The sp² hybridized carbons of the double bond (C-1' and C-2') will appear in the olefinic region of the spectrum, while the sp³ hybridized benzylic carbon (C-3') will be found further upfield.
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of 1-iodo-2-(prop-2-en-1-yl)benzene with atom numbering for NMR assignments.
NMR Analysis Workflow
Caption: A generalized workflow for the NMR analysis of an organic compound.
Experimental Protocol for NMR Analysis
This section outlines a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for 1-iodo-2-(prop-2-en-1-yl)benzene or similar compounds.
7.1. Sample Preparation
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Sample Purity: Ensure the sample of 1-iodo-2-(prop-2-en-1-yl)benzene is of high purity to minimize interference from impurities in the NMR spectrum.
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Solvent Selection: Choose a suitable deuterated solvent that effectively dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
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Concentration: Weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
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Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
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Internal Standard: Typically, deuterated solvents contain a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). If not, a small amount of TMS can be added.
7.2. Instrumentation and Data Acquisition
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.[3]
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Tuning and Shimming: The NMR probe should be tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.
7.3. ¹H NMR Acquisition Parameters
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Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
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Spectral Width: Approximately 12-16 ppm.
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Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-5 seconds.
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Number of Scans: 8-16 scans for a reasonably concentrated sample.
7.4. ¹³C NMR Acquisition Parameters
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Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
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Spectral Width: Typically 0-220 ppm.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: A larger number of scans (e.g., 128 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
7.5. Data Processing
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Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
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Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.
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Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
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Integration: For the ¹H NMR spectrum, integrate the signals to determine the relative ratios of the different types of protons.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 1-iodo-2-(prop-2-en-1-yl)benzene. While based on established spectroscopic principles rather than direct experimental data, the information presented serves as a valuable resource for the identification and structural analysis of this compound. The included experimental protocol offers a robust methodology for obtaining high-quality NMR data for this and structurally related molecules, supporting the research and development endeavors of scientists in the chemical and pharmaceutical fields.
References
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